molecular formula C15H19BrN2O3 B8479607 Tert-butyl 2-{[1-(4-bromophenyl)cyclopropyl]carbonyl}hydrazinecarboxylate

Tert-butyl 2-{[1-(4-bromophenyl)cyclopropyl]carbonyl}hydrazinecarboxylate

Cat. No. B8479607
M. Wt: 355.23 g/mol
InChI Key: VBUHIXQZIABNQF-UHFFFAOYSA-N
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Patent
US08927536B2

Procedure details

A solution of the compound (855 g, 2.41 mol) obtained in Example 16-2) and 4 M hydrochloric acid (1,4-dioxane solution, 1.25 L) in methanol (6.0 L) was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, a 5 M aqueous sodium hydroxide solution (500 mL) was added to the residue at 0° C., the mixture was extracted with ethyl acetate, and the organic layer was washed with saturated sodium chloride solution and dried with anhydrous sodium sulfate. After concentration under reduced pressure, diisopropyl ether was added to the residue, and the white precipitate was collected by filtration and dried under reduced pressure to obtain the title compound (451 g, 73%) as a white solid.
Quantity
855 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([NH:13][NH:14]C(OC(C)(C)C)=O)=[O:12])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.Cl>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:11]([NH:13][NH2:14])=[O:12])[CH2:10][CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
855 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC1)C(=O)NNC(=O)OC(C)(C)C
Name
Quantity
1.25 L
Type
reactant
Smiles
Cl
Name
Quantity
6 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a 5 M aqueous sodium hydroxide solution (500 mL) was added to the residue at 0° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure, diisopropyl ether
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
the white precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 451 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.